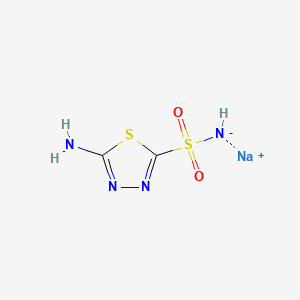
2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid” is a member of quinolines . It has a molecular formula of C19H16N2O5 and a molecular weight of 352.3 g/mol . The compound is also known by other names such as IOX2 and CHEMBL3186774 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and properly characterized . The synthesized carboxamides showed a strong potency in inhibiting acetylcholinesterase enzyme (AChE) .Molecular Structure Analysis
The IUPAC name of the compound is 2-[(1-benzyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]acetic acid . The InChI and Canonical SMILES strings provide a detailed representation of the compound’s molecular structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 352.3 g/mol . Its XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 2.6 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Acetylcholinesterase Inhibition
This compound has been evaluated for its potential as an inhibitor against the acetylcholinesterase enzyme (AChE), which is significant in the treatment of Alzheimer’s disease (AD). AChE inhibitors are used to increase the level of acetylcholine in the brain, thereby improving nerve impulse transmission. The benzyl side chain of this compound is particularly important for interaction with the hydrophobic region in AChE’s active site .
Organic Synthesis: Multicomponent Reactions
In organic chemistry, this compound serves as a heterocyclic enol containing a Michael acceptor. It participates in Ugi-type multicomponent condensation reactions through a Smiles rearrangement. This process is efficient for synthesizing diverse heterocyclic enamines, which are valuable in creating biologically active structures .
Green Chemistry: Sustainable Synthesis
The synthesis of this compound aligns with the principles of green chemistry, aiming to reduce environmental impact. It is used in multi-component reactions (MCRs) that are characterized by atom economy—a principle of green chemistry that emphasizes the efficient use of atoms and minimizes waste .
Biotechnology: Enzyme Inhibitor Development
In biotechnology, the compound’s role as an AChE inhibitor is leveraged to develop treatments for neurodegenerative diseases. It has shown strong potency in inhibiting AChE, with some derivatives exhibiting higher activity than donepezil, a standard drug used in AD treatment .
Materials Science: Peptidic Structures
The compound’s ability to form heterocyclic enamines makes it a candidate for developing new materials with peptidic or pseudo-peptidic structures. These materials have potential applications in creating novel biomaterials for medical and technological uses .
Environmental Science: Eco-Friendly Chemical Processes
The compound’s synthesis process is an example of an eco-friendly chemical reaction that adheres to green chemistry standards. It demonstrates a commitment to developing chemical processes that are less harmful to the environment and support sustainable practices .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(1-benzyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c22-15(23)10-20-18(25)16-17(24)13-8-4-5-9-14(13)21(19(16)26)11-12-6-2-1-3-7-12/h1-9,24H,10-11H2,(H,20,25)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOSCCRYLYQBES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70715755 |
Source


|
| Record name | N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70715755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
931398-72-0 |
Source


|
| Record name | N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70715755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 931398-72-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B611956.png)

![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B611958.png)





